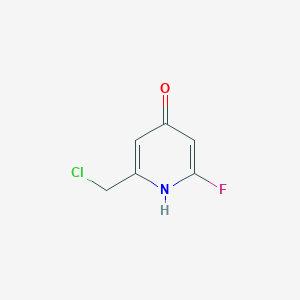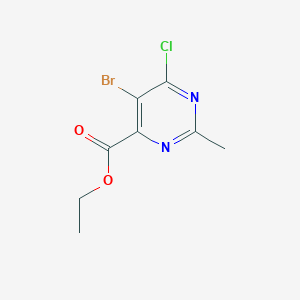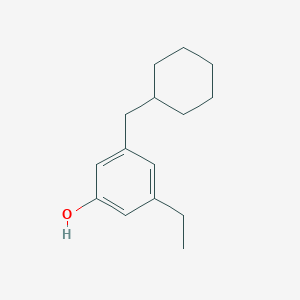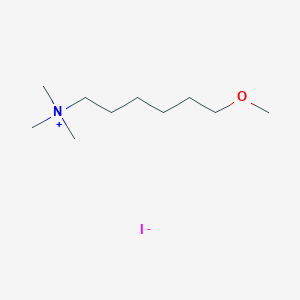
Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, chloro, and cyano groups, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-5-chloropyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Oxidation: Nitro derivatives with the amino group oxidized to a nitro group.
Scientific Research Applications
Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino, chloro, and cyano allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
- Methyl 3-amino-5-bromo-4-cyano-1H-pyrrole-2-carboxylate
- Methyl 3-amino-5-fluoro-4-cyano-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing new molecules with specific properties and functions.
Properties
Molecular Formula |
C7H6ClN3O2 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6ClN3O2/c1-13-7(12)5-4(10)3(2-9)6(8)11-5/h11H,10H2,1H3 |
InChI Key |
DPMXEBLDMXQUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)Cl)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


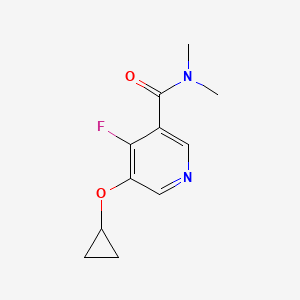





![1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone](/img/structure/B14856894.png)
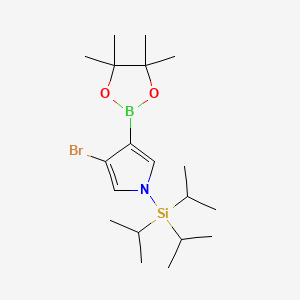
![1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14856908.png)
